molecular formula C11H13ClN2 B12276690 2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride

2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride

Katalognummer: B12276690
Molekulargewicht: 208.69 g/mol
InChI-Schlüssel: WDIULJVDHDMNAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride is a chemical compound with a unique structure that includes a benzonitrile group attached to an amino(cyclopropyl)methyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride typically involves the reaction of benzonitrile derivatives with cyclopropylmethylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminobenzonitrile: A structurally similar compound with a simpler amino group.

    Cyclopropylmethylamine: Shares the cyclopropylmethyl moiety but lacks the benzonitrile group.

Uniqueness

2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride is unique due to the combination of the benzonitrile and amino(cyclopropyl)methyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C11H13ClN2

Molekulargewicht

208.69 g/mol

IUPAC-Name

2-[amino(cyclopropyl)methyl]benzonitrile;hydrochloride

InChI

InChI=1S/C11H12N2.ClH/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8;/h1-4,8,11H,5-6,13H2;1H

InChI-Schlüssel

WDIULJVDHDMNAD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(C2=CC=CC=C2C#N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.